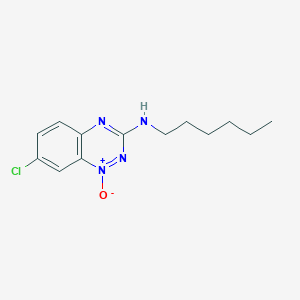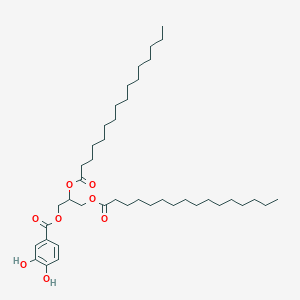
7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a synthetic organic compound belonging to the class of benzotriazines. This compound is characterized by the presence of a chloro group at the 7th position, a hexyl chain, and an oxo group at the 1lambda5 position of the benzotriazine ring. Benzotriazines are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. The process begins with the formation of stable diazonium salts using a polymer-supported nitrite reagent and p-tosic acid. This is followed by cyclisation to form the benzotriazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of milder reagents and optimized reaction conditions can enhance yield and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzotriazines, which can have different functional groups depending on the reagents and conditions used .
Applications De Recherche Scientifique
7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzotriazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is utilized in the production of dyes, rubber components, and photoluminescent agents
Mécanisme D'action
The mechanism of action of 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1,2,3-Benzotriazin-4(3H)-one: Known for its use as an α-glucosidase inhibitor.
Benzothiatriazine-1,1(2H)-dioxide: Used as a diuretic and in other medicinal applications.
Uniqueness: 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain and chloro group contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
921933-35-9 |
|---|---|
Formule moléculaire |
C13H17ClN4O |
Poids moléculaire |
280.75 g/mol |
Nom IUPAC |
7-chloro-N-hexyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C13H17ClN4O/c1-2-3-4-5-8-15-13-16-11-7-6-10(14)9-12(11)18(19)17-13/h6-7,9H,2-5,8H2,1H3,(H,15,16,17) |
Clé InChI |
PQNVYUPGHIJTPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=NC2=C(C=C(C=C2)Cl)[N+](=N1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)




![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)



![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

